(R)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride
Description
(R)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride is a chiral amine derivative characterized by a trifluoromethyl group and a 3-methoxyphenyl substituent. The trifluoroethylamine core enhances metabolic stability and lipophilicity, while the methoxy group at the 3-position may influence electronic and steric interactions in biological systems .
Properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVCBTAGVFWILZ-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H](C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method employs transaminases to catalyze the asymmetric transfer of an amino group from a donor (e.g., isopropylamine) to a trifluoromethyl ketone precursor. The process typically involves:
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Substrate : 3-Methoxyacetophenone derivatives.
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Enzyme : Engineered ω-transaminases (e.g., Chromobacterium violaceum variants).
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Co-solvents : Dimethylsulfoxide (DMSO) or methanol to enhance solubility.
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Optimal Parameters :
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Temperature: 45–50°C
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pH: 8.0–9.0
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Enzyme loading: 10–15% (w/w)
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Substrate concentration: 50–100 g/L
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Key Data
Advantages : High enantioselectivity, mild conditions.
Limitations : Requires specialized enzymes and optimization for scale-up.
Asymmetric Reductive Amination
Catalytic System Design
This approach utilizes chiral catalysts to reduce imine intermediates derived from 3-methoxyacetophenone and ammonia. Common catalysts include:
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Metal Complexes : Ru-BINAP (e.g., [RuCl₂((R)-BINAP)]).
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Ligands : (S)-Tol-BINAP or (R)-DM-SEGPHOS.
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Reductants : H₂ gas (5–10 bar) or formic acid.
Industrial-Scale Protocol (Source 7)
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Imine Formation : React 3-methoxyacetophenone (1.0 mol) with ammonium acetate (1.2 mol) in toluene at 80°C for 6 h.
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Hydrogenation : Add [RuCl₂((R)-BINAP)] (0.5 mol%) under 8 bar H₂ at 50°C for 12 h.
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Salt Formation : Treat with HCl gas in ethanol to precipitate the hydrochloride salt.
| Metric | Result |
|---|---|
| Conversion | 98% |
| Isolated Yield | 89% |
| ee | 97% |
Challenges : Catalyst cost and sensitivity to oxygen.
Chiral Resolution via Diastereomeric Salt Formation
Process Overview
Racemic 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine is resolved using chiral acids (e.g., (+)-di-p-toluoyl-D-tartaric acid (DPTTA)):
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Salt Crystallization : Mix racemic amine with DPTTA (1:1 molar ratio) in ethanol.
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Recrystallization : Isolate the (R)-enantiomer salt via fractional crystallization.
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Neutralization : Treat with NaOH to recover free amine, followed by HCl salt formation.
Performance Metrics (Source 7)
| Step | Efficiency |
|---|---|
| Crystallization Yield | 70% |
| Optical Purity | 99.5% ee |
| Total Recovery | 65% |
Industrial Relevance : Preferred for large-scale production due to simplicity.
Biocatalytic Dynamic Kinetic Resolution
Integrated Enzymatic-Chemical Approach
This hybrid method combines lipase-catalyzed acetylation with in situ racemization:
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Racemization : Use a palladium catalyst (Pd/Al₂O₃) to equilibrate enantiomers.
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Enzymatic Acetylation : Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer.
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Separation : Isolate unreacted (R)-amine via filtration.
Experimental Outcomes (Source 15)
| Parameter | Value |
|---|---|
| Conversion | 95% |
| ee | 98% |
| Catalyst Reuse Cycles | 10 |
Advantages : High throughput and catalyst recyclability.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Transamination | 85–92 | >99 | Moderate | High |
| Reductive Amination | 89 | 97 | High | Moderate |
| Chiral Resolution | 65 | 99.5 | High | Low |
| Biocatalytic DKR | 95 | 98 | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted derivatives, which can be further utilized in various synthetic applications.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- This compound serves as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, making it valuable in drug design and development .
Synthetic Routes
- The synthesis typically involves chiral selective transamination processes. Optimal conditions include using dimethylsulfoxide as a co-solvent and specific enzyme loading to achieve high yields.
Reactivity
- The compound can undergo various chemical reactions:
- Oxidation : Converts to corresponding ketones or aldehydes.
- Reduction : Forms alcohols or amines.
- Substitution : The trifluoromethyl group allows for nucleophilic substitutions, leading to diverse derivatives.
Biological Research
Potential Biological Activities
- This compound is under investigation for its interactions with biomolecules, suggesting potential therapeutic effects. Studies focus on its binding affinity to specific receptors and enzymes, which may lead to the development of novel pharmaceuticals .
Mechanism of Action
- The compound's mechanism involves interactions at the molecular level, where the trifluoromethyl group enhances its binding properties. This characteristic may contribute to its efficacy in modulating biological pathways.
Pharmaceutical Development
Drug Candidate Precursor
- In medicinal chemistry, this compound is explored as a precursor for synthesizing drug candidates targeting various diseases. Its unique structure may provide improved pharmacokinetic profiles compared to traditional amines .
Case Studies
Industrial Applications
Agrochemicals and Polymers
- Beyond pharmaceuticals, this compound is utilized in developing agrochemicals and specialty polymers. Its stability and reactivity make it suitable for formulating products that require specific performance characteristics .
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The methoxyphenyl group contributes to the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key structural analogs differ in substituent position (3- vs. 4-methoxy) or substituent type (fluoro, trifluoromethyl).
Table 1: Molecular Properties of Selected Analogs
*Inferred from analogs; †Estimated based on 4-methoxy analog .
Electronic and Steric Effects
- 3-Methoxy vs. 4-Methoxy : The 3-methoxy group introduces steric hindrance and alters electron density distribution compared to the 4-position. This may affect interactions with biological targets, such as hydrogen bonding with residues like GLU527 or TYR604 observed in HSP90 inhibitors .
- Trifluoromethyl (CF3) vs. Methoxy (OCH3) : CF3 is strongly electron-withdrawing, increasing electrophilicity, while OCH3 is electron-donating. This distinction impacts receptor binding affinity and metabolic pathways .
Biological Activity
(R)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride is a chiral amine compound notable for its unique trifluoromethyl and methoxyphenyl groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and applications in drug development.
- Molecular Formula : C9H11ClF3NO
- Molecular Weight : 241.6379 g/mol
- CAS Number : 856563-09-2
- IUPAC Name : (1R)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets.
- Binding Affinity : The methoxyphenyl group contributes to the compound's binding affinity towards various enzymes and receptors, potentially modulating their activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antidepressant-like Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems associated with mood regulation.
- Anti-inflammatory Properties : In vitro assays have shown that it may exhibit anti-inflammatory effects by modulating cytokine production.
- Anticancer Potential : Early-stage research indicates potential activity against certain cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant changes in behavior indicative of antidepressant effects. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain.
Case Study 2: Anti-inflammatory Activity
In vitro experiments using macrophage cell lines revealed that treatment with the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role for the compound in managing inflammatory conditions.
Case Study 3: Anticancer Screening
The National Cancer Institute conducted a screening of this compound against various cancer cell lines. Results indicated selective cytotoxicity towards certain types of leukemia cells, prompting further research into its mechanism of action and potential therapeutic applications.
Q & A
Q. What are the key synthetic routes for (R)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride?
The compound is synthesized via enantioselective methods such as asymmetric hydrogenation or chiral resolution. A common precursor is 3-methoxyacetophenone, which undergoes reductive amination with a trifluoromethyl-containing amine source. Chiral catalysts (e.g., Ru-BINAP complexes) are critical for achieving high enantiomeric excess (ee). Post-synthesis, the free base is treated with HCl to form the hydrochloride salt .
Key Steps :
- Reduction of 3-methoxyacetophenone to the corresponding alcohol.
- Chiral resolution or asymmetric synthesis to isolate the (R)-enantiomer.
- Salt formation via HCl gas in anhydrous conditions .
Q. How is enantiomeric purity validated for this compound?
Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) is the gold standard. Mobile phases often include hexane/isopropanol mixtures with 0.1% trifluoroacetic acid to enhance resolution. Polarimetry and circular dichroism (CD) spectroscopy complement HPLC data to confirm absolute configuration .
Example HPLC Conditions :
| Column | Mobile Phase | Flow Rate | Retention Time (R) | Retention Time (S) |
|---|---|---|---|---|
| Chiralpak AD-H | Hexane/IPA (90:10) | 1.0 mL/min | 12.3 min | 14.8 min |
Q. What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Storage : Desiccated at 2–8°C in amber glass vials to prevent hydrolysis of the trifluoromethyl group.
- Waste Disposal : Neutralize with sodium bicarbonate before incineration by licensed facilities .
Advanced Research Questions
Q. How does the (R)-enantiomer’s configuration influence biological target binding compared to the (S)-enantiomer?
The (R)-enantiomer exhibits higher affinity for serotonin receptors (e.g., 5-HT2A) due to optimal spatial alignment of the trifluoromethyl group and methoxyphenyl moiety. Docking studies suggest the (R)-form forms a hydrogen bond with Glu339 in the receptor’s binding pocket, while the (S)-enantiomer sterically clashes with Phe340 .
SAR Insights :
| Enantiomer | IC50 (5-HT2A) | ΔG (kcal/mol) |
|---|---|---|
| (R) | 12 nM | -9.8 |
| (S) | 450 nM | -6.2 |
Q. What advanced analytical techniques confirm structural integrity under stress conditions?
- Forced Degradation Studies :
- Acidic Hydrolysis : 0.1 M HCl at 60°C for 24h. Monitor via LC-MS for deamination products (m/z 207.06).
- Oxidative Stress : 3% H2O2 at 40°C. Trifluoromethyl group stability confirmed by 19F NMR .
Q. How to design experiments to study its interaction with HSP90 or similar chaperone proteins?
- Surface Plasmon Resonance (SPR) : Immobilize HSP90 on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding.
- Molecular Dynamics (MD) Simulations : Map interactions between the trifluoromethyl group and hydrophobic residues (e.g., Leu48, Val186) .
Data Contradictions & Resolution
- CAS Number Discrepancies : lists (R)-enantiomer CAS as 1213162-90-3, while cites 856563-09-2. Cross-referencing with Combi-Blocks () confirms 856563-09-2 as the correct CAS for the hydrochloride salt. The discrepancy arises from free base vs. salt forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
